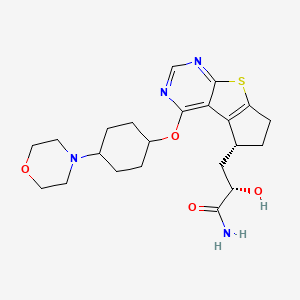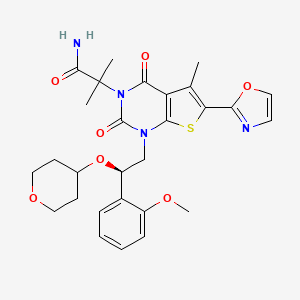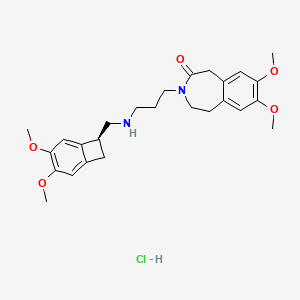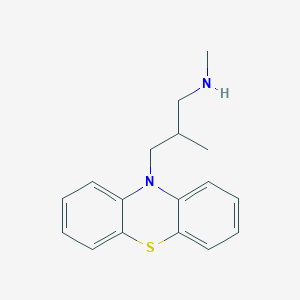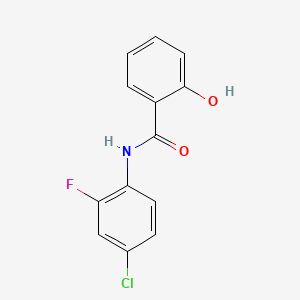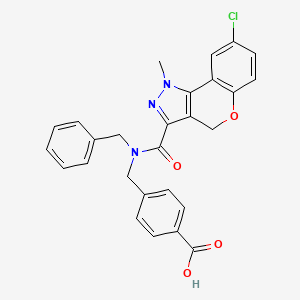
Nidufexor
Descripción general
Descripción
Nidufexor es un compuesto químico que actúa como un agonista parcial del receptor X de farnesoide (FXR). Se ha investigado por sus posibles efectos terapéuticos en el tratamiento de afecciones como la nefropatía diabética y la esteatohepatitis no alcohólica . El compuesto es conocido por su capacidad para modular FXR, que juega un papel crucial en la regulación de los ácidos biliares, el metabolismo de los lípidos y la inflamación .
Mecanismo De Acción
Nidufexor ejerce sus efectos al actuar como un agonista parcial del receptor X de farnesoide (FXR). FXR es un receptor nuclear que regula la expresión de genes involucrados en la producción de ácidos biliares, el metabolismo de los lípidos y la inflamación . Al modular la actividad de FXR, this compound puede influir en estas vías bioquímicas, lo que lleva a sus efectos terapéuticos. Los objetivos moleculares y las vías involucradas incluyen genes relacionados con el transporte y el metabolismo de los ácidos biliares, la síntesis de lípidos y las respuestas inflamatorias .
Análisis Bioquímico
Biochemical Properties
Nidufexor is a non-bile acid FXR agonist . It interacts with the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . Upon activation, FXR regulates bile acid production, conjugation, and transport .
Cellular Effects
This compound addresses fibrosis, oxidative stress, inflammation, and cell death, and therefore has the potential to improve the management of diabetic kidney disease . It exerts positive effects on multiple aspects of the disease, including reducing lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the farnesoid X receptor (FXR). As a partial FXR agonist, it modulates the activity of this receptor, leading to changes in gene expression and enzyme activity . This results in the regulation of bile acid production, conjugation, and transport .
Temporal Effects in Laboratory Settings
It has been shown to have partial FXR agonistic activity in vitro and FXR-dependent gene modulation in vivo .
Dosage Effects in Animal Models
It has been shown to have potent effects in reducing lipid accumulation in the liver and inflammation in animal models of nonalcoholic steatohepatitis .
Metabolic Pathways
This compound is involved in the regulation of bile acid metabolism through its interaction with the farnesoid X receptor (FXR) . FXR, upon activation, initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux and conjugation .
Transport and Distribution
Given its interaction with the farnesoid X receptor (FXR), it is likely to be distributed in tissues where FXR is highly expressed, such as the liver, gall bladder, intestines, and kidney .
Subcellular Localization
Given its interaction with the farnesoid X receptor (FXR), a nuclear receptor, it is likely to be localized in the nucleus where it can modulate gene expression .
Métodos De Preparación
La síntesis de Nidufexor implica varios pasos, comenzando con la formación de un núcleo tricíclico dihidrocromenopirazol. Este núcleo luego se modifica a través de varias reacciones químicas para lograr la estructura final de this compound . La ruta sintética generalmente incluye:
Formación de la estructura central: Esto implica reacciones de ciclización para formar el núcleo tricíclico dihidrocromenopirazol.
Modificaciones del grupo funcional: Se introducen o modifican varios grupos funcionales para lograr las propiedades químicas deseadas.
Purificación y aislamiento: El compuesto final se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza y rendimiento.
Los métodos de producción industrial para this compound probablemente implicarían escalar estas rutas sintéticas al tiempo que se optimizan las condiciones de reacción para maximizar el rendimiento y minimizar los costos.
Análisis De Reacciones Químicas
Nidufexor se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Química: Como modulador de FXR, Nidufexor se utiliza en la investigación para comprender el papel de FXR en varias vías bioquímicas.
Biología: Los efectos de this compound sobre el metabolismo de los lípidos y la inflamación lo convierten en una herramienta valiosa para estudiar enfermedades metabólicas y afecciones inflamatorias.
Medicina: This compound ha mostrado promesa en el tratamiento de afecciones como la nefropatía diabética y la esteatohepatitis no alcohólica, lo que lo convierte en un posible agente terapéutico
Industria: La capacidad del compuesto para modular FXR podría tener aplicaciones en el desarrollo de nuevos medicamentos y terapias para enfermedades metabólicas e inflamatorias.
Comparación Con Compuestos Similares
Nidufexor es parte de una clase de compuestos conocidos como agonistas de FXR. Los compuestos similares incluyen:
Ácido obetichólico: Un agonista de FXR derivado de ácidos biliares que ha mostrado promesa en estudios clínicos para tratar la esteatohepatitis no alcohólica.
Tropifexor: Un agonista de FXR no ácido biliar que actualmente está en investigación clínica.
Cilofexor: Otro agonista de FXR con un motivo estructural diferente en comparación con this compound.
This compound es único en su actividad agonista parcial y su estructura química específica, lo que lo diferencia de otros agonistas de FXR. Su capacidad para modular la expresión génica dependiente de FXR in vivo lo convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTIXGYXBIBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336678 | |
| Record name | Nidufexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1773489-72-7 | |
| Record name | Nidufexor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nidufexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nidufexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIDUFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Nidufexor interact with FXR and what are the downstream effects?
A: this compound acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.
Q2: What is the structural characterization of this compound?
A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or publications focusing on this compound's chemical synthesis would be necessary to obtain this information.
Q3: What makes this compound a promising therapeutic agent compared to other FXR agonists in development for NASH?
A3: While the provided abstracts do not directly compare this compound with other FXR agonists, they highlight several aspects that contribute to its potential:
- Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, this compound possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
- Partial agonistic activity: this compound exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
- Progression to Phase 2 clinical trials: this compound's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



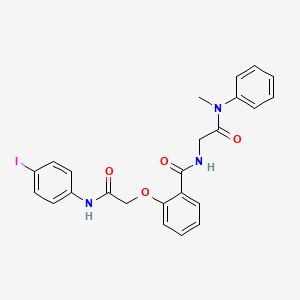
![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
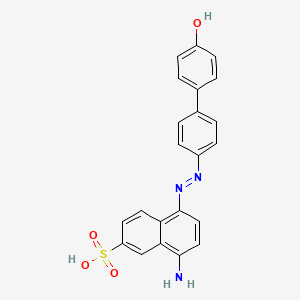
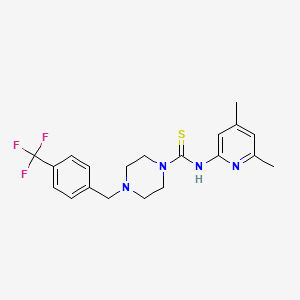
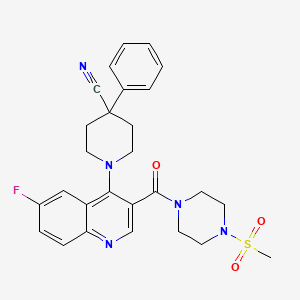
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
